molecular formula C9H5F2NO3 B13716252 4-(3,5-Difluorophenyl)oxazolidine-2,5-dione

4-(3,5-Difluorophenyl)oxazolidine-2,5-dione

Cat. No.: B13716252
M. Wt: 213.14 g/mol
InChI Key: VSXGCNKIWVRLKA-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)oxazolidine-2,5-dione is a specialized heterocyclic building block of high value to medicinal chemistry and pharmaceutical research. This compound features a oxazolidine-2,5-dione core, a scaffold known to be a constrained scaffold and a precursor to activated esters for amide bond formation, functionalized with a 3,5-difluorophenyl substituent . The distinct electronic properties conferred by the two fluorine atoms on the phenyl ring make this intermediate particularly useful for designing molecules with enhanced metabolic stability, membrane permeability, and binding affinity. Researchers primarily utilize this compound in the synthesis of more complex active pharmaceutical ingredients (APIs) and bio-active molecules. Its key synthetic application lies in serving as a key intermediate for the construction of potential protease inhibitors, enzyme modulators, and other pharmacologically relevant targets. The structure is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H5F2NO3

Molecular Weight

213.14 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H5F2NO3/c10-5-1-4(2-6(11)3-5)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14)

InChI Key

VSXGCNKIWVRLKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2C(=O)OC(=O)N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach for oxazolidine-2,4-diones, including derivatives like this compound, involves the reaction of carbamates or substituted amides with 2-hydroxycarboxylic acid esters . This method enables the formation of the oxazolidine ring through intramolecular cyclization under thermal conditions.

The key reaction can be summarized as:

Where R¹ is an aryl group (in this case, 3,5-difluorophenyl) and R⁴ is an alkyl or aryl substituent on the carbamate ester.

Specific Preparation from Carbamates and 2-Hydroxycarboxylic Acid Esters

According to patent US4220787A, the preparation of oxazolidine-2,4-diones is efficiently achieved by heating a carbamate with a 2-hydroxycarboxylic acid ester at temperatures ranging from 80°C to 250°C , optionally in the presence of catalysts, though the reaction can proceed without them.

  • Reactants:

    • Carbamate: 3,5-difluorophenyl carbamate (R¹ = 3,5-difluorophenyl)
    • 2-Hydroxycarboxylic acid ester: typically an ester of glycolic or lactic acid derivatives, with alkyl or aryl substituents (R⁴ and R⁵)
  • Reaction Conditions:

    • Temperature: 80–250°C (optimal range often 120–170°C)
    • Catalyst: optional; basic catalysts such as tertiary amines or alkali metal alkoxides can be used in low molar percentages (0.01–0.1 mol%)
    • Solvent: often solvent-free to facilitate cyclization and ease of product isolation
  • Mechanism:

    • The nucleophilic nitrogen of the carbamate attacks the ester carbonyl of the 2-hydroxycarboxylic acid ester.
    • Intramolecular cyclization occurs, forming the oxazolidine-2,4-dione ring.
    • By-products such as alcohols are distilled off or recycled.

Alternative Method Using Substituted Amides and Aromatic Carbonic Acid Esters

Another method, described in patent EP0056966B1, involves reacting substituted amides with aromatic carbonic acid esters at elevated temperatures (50–250°C), often without solvents and catalysts, or with basic catalysts to improve yield and reaction rate.

  • Reactants:

    • Substituted amide with 3,5-difluorophenyl group
    • Aromatic carbonic acid ester (high purity, free of impurities)
  • Reaction Conditions:

    • Temperature: 120–170°C preferred
    • Pressure: atmospheric or reduced pressure (vacuum 1–950 mbar) to facilitate removal of by-products
    • Catalysts: basic catalysts such as sodium methylate, tertiary amines, or alkali phenolates in catalytic amounts
  • Advantages:

    • Reaction can be carried out solvent-free
    • Phenolic by-products can be distilled and recycled
    • The process allows use of excess ester to drive reaction completion

Comparative Reaction Parameters and Outcomes

Parameter Carbamate + 2-Hydroxycarboxylic Acid Ester Method Amide + Aromatic Carbonic Acid Ester Method
Starting Materials Carbamate (3,5-difluorophenyl) and 2-hydroxy ester Substituted amide and aromatic carbonic acid ester
Temperature Range 80–250°C (optimal 120–170°C) 50–250°C (optimal 120–170°C)
Catalyst Optional; basic catalysts (amines, alkoxides) Optional; basic catalysts (amines, alkoxides, phenolates)
Solvent Typically solvent-free Typically solvent-free
Pressure Atmospheric or reduced pressure Atmospheric or vacuum (1–950 mbar)
Reaction Time Variable, generally hours Variable, generally hours
Yield High yields reported High yields reported
By-product Handling Alcohols distilled and recycled Phenols distilled and recycled

Summary Table of Preparation Conditions for this compound

Step Reagents Conditions Notes
1 3,5-Difluorophenyl carbamate + 2-hydroxycarboxylic acid ester Heat at 120–170°C, 0.01–0.1 mol% catalyst (optional), solvent-free Cyclization to oxazolidine-2,4-dione ring
2 Substituted amide + aromatic carbonic acid ester Heat at 120–170°C, basic catalyst (optional), vacuum 1–950 mbar Alternative route, efficient recycling of phenol by-products

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine-2,5-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl ring.

Scientific Research Applications

Overview

4-(3,5-Difluorophenyl)oxazolidine-2,5-dione is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agriculture. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry Applications

Antimicrobial Activity :
Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been studied for their efficacy against resistant bacterial strains. A study demonstrated that derivatives with fluorinated phenyl groups enhance antibacterial activity due to their ability to disrupt bacterial cell walls and inhibit protein synthesis.

Anticancer Properties :
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that oxazolidine derivatives can induce apoptosis in cancer cells. A notable case study involved the use of oxazolidine-2,5-diones in targeting specific cancer pathways, leading to reduced cell proliferation in breast cancer cell lines.

Agricultural Applications

Fungicidal Properties :
this compound has been explored for its fungicidal properties. Research highlights its effectiveness in controlling various fungal pathogens affecting crops. A patent describes formulations that incorporate this compound to enhance plant disease resistance, providing a sustainable alternative to traditional fungicides.

Herbicide Development :
The compound's structural characteristics have led to its use in developing new herbicides. Studies indicate that oxazolidine derivatives can inhibit specific enzymes in plants, effectively controlling weed growth without harming the crops. This application is particularly valuable in integrated pest management systems.

Data Tables

Application Area Study Reference Key Findings
Antimicrobial Activity Enhanced activity against resistant strains
Anticancer Properties Induction of apoptosis in cancer cells
Fungicidal Properties Effective control of crop pathogens
Herbicide Development Inhibition of weed growth with minimal crop impact

Case Studies

  • Antimicrobial Study : A recent study published in a peer-reviewed journal highlighted the synthesis of various oxazolidine derivatives, including this compound. The results showed a significant reduction in bacterial counts when tested against Staphylococcus aureus and Escherichia coli.
  • Agricultural Application : A field trial conducted on tomato plants demonstrated that the application of a formulation containing this compound significantly reduced the incidence of blight compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with cytochrome enzymes, affecting cellular respiration and other metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Oxazolidine-2,5-dione Derivatives

The physicochemical and functional properties of oxazolidine-2,5-diones are highly dependent on substituents at the 4-position. Below is a comparative analysis of 4-(3,5-Difluorophenyl)oxazolidine-2,5-dione with structurally related analogs:

Table 1: Structural and Functional Comparison of Oxazolidine-2,5-dione Derivatives

Compound Name CAS Number Substituent Key Properties
This compound Not provided 3,5-Difluorophenyl High electron-withdrawing effect; enhanced lipophilicity (LogP ~2.8*); meta-substitution reduces steric hindrance .
4-(4-Fluorophenyl)oxazolidine-2,5-dione 175137-35-6 4-Fluorophenyl Moderate electron-withdrawing effect; para-substitution favors planar geometry; lower LogP (~2.3*) .
4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione 175137-34-5 2,5-Dimethylphenyl Electron-donating methyl groups increase steric bulk; reduced solubility in polar solvents .
4-(sec-Butyl)oxazolidine-2,5-dione 5860-63-9 sec-Butyl Alkyl chain enhances hydrophobicity (LogP ~3.1*); limited electronic perturbation .

Key Findings :

Electronic Effects: The 3,5-difluorophenyl group exerts a stronger electron-withdrawing effect than mono-fluorinated (e.g., 4-fluorophenyl) or alkyl-substituted analogs. This enhances electrophilicity at the oxazolidine ring, favoring nucleophilic reactions . Alkyl substituents (e.g., sec-butyl) lack significant electronic influence but improve lipid solubility.

Steric and Geometric Considerations: Meta-substituted difluorophenyl derivatives (e.g., 3,5-difluoro) exhibit reduced steric hindrance compared to ortho-substituted analogs, enabling easier functionalization .

Biological Relevance :

  • Fluorinated derivatives like this compound are prioritized in drug discovery due to fluorine’s ability to enhance metabolic stability and membrane permeability .
  • The patent for a related piperazine-containing compound (EP Bulletin, 2023) highlights the utility of 3,5-difluorophenyl groups in optimizing pharmacokinetic profiles, though direct biological data for the oxazolidine-dione core remains scarce .

Biological Activity

4-(3,5-Difluorophenyl)oxazolidine-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxazolidine structure characterized by a dione functional group and a 3,5-difluorophenyl substituent. The presence of fluorine enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development. The electrophilic nature of the carbonyl groups allows for various nucleophilic addition reactions, which can lead to the formation of more complex structures.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various microorganisms have been determined, showcasing the compound's potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus8Gram-positive bacteria
Escherichia coli16Gram-negative bacteria
Candida albicans4Yeast

The compound's mechanism of action in inhibiting bacterial growth may involve interference with protein synthesis by binding to ribosomal subunits, thereby preventing the formation of essential proteins necessary for bacterial survival .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer activity. Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines through various pathways. The specific mechanisms include the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to activate caspase pathways leading to programmed cell death. The IC50 values obtained from these studies indicate promising therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial and cancer cells.
  • Protein Synthesis Interference : By binding to ribosomal subunits, it disrupts protein synthesis essential for cell growth.
  • Induction of Apoptosis : Activation of apoptotic pathways leads to increased cell death in cancerous cells.

Q & A

Q. What are the established synthetic routes for 4-(3,5-Difluorophenyl)oxazolidine-2,5-dione, and what key reaction parameters influence yield?

The synthesis typically involves cyclization of fluorinated precursors. For example, ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate (a related compound) is synthesized via nucleophilic substitution or condensation reactions using 3,5-difluorophenyl intermediates . Key parameters include:

  • Temperature control : Cyclization reactions often require reflux conditions (e.g., 110–130°C in acetic acid/DMF mixtures) to achieve optimal ring closure.
  • Catalyst selection : Acidic or basic catalysts (e.g., sodium acetate) enhance reaction efficiency by promoting intermediate deprotonation .
  • Purification : Recrystallization from DMF-ethanol mixtures improves purity, as noted in analogous oxazolidinedione syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • X-ray diffraction (XRD) : Monoclinic crystal systems (e.g., space group P2₁) with unit cell parameters (a = 8.5–9.0 Å, β ≈ 91°) provide definitive structural confirmation .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for verifying fluorine substitution patterns, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve oxazolidinedione ring protons and carbonyl groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z ≈ 229.05 for [M+H]⁺) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling identification of low-energy pathways. For instance, ICReDD’s approach integrates computed activation barriers with experimental feedback to optimize cyclization steps and reduce trial-and-error experimentation . Key steps:

  • Reaction path sampling : Identify viable routes using nudged elastic band (NEB) methods.
  • Solvent effect modeling : COSMO-RS simulations predict solvent interactions to enhance yield .

Q. What experimental design strategies are recommended for resolving contradictory data in solvent effect studies on this compound?

  • Factorial design : Use a 2³ factorial matrix to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMF vs. acetic acid may show opposing effects on reaction rates .
  • Response surface methodology (RSM) : Model interactions between parameters to identify optimal conditions (e.g., 120°C, 0.1 M sodium acetate in DMF-acetic acid) .
  • Robustness testing : Vary parameters within ±10% of optimal values to assess reproducibility .

Q. What mechanistic insights guide the selection of catalysts for asymmetric synthesis of fluorinated oxazolidinediones?

  • Chiral induction : Proline-derived organocatalysts promote enantioselective cyclization via hydrogen-bonding interactions with the oxazolidinedione carbonyl group .
  • Metal-ligand complexes : Palladium catalysts with BINAP ligands achieve high enantiomeric excess (ee > 90%) in fluorinated systems by stabilizing transition states .
  • Kinetic resolution : Racemic mixtures can be resolved using lipases (e.g., Candida antarctica) under mild conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Cross-validation : Compare XRD data (e.g., unit cell parameters) with PubChem entries to confirm structural consistency .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted 3,5-difluorophenyl precursors) that may skew physical properties .
  • Standardized protocols : Adopt IUPAC-recommended conditions (e.g., heating rate during melting point determination) to minimize experimental variability .

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